molecular formula C14H21N3O B4286069 N-CYCLOHEXYL-N'-[1-(2-PYRIDYL)ETHYL]UREA

N-CYCLOHEXYL-N'-[1-(2-PYRIDYL)ETHYL]UREA

Cat. No.: B4286069
M. Wt: 247.34 g/mol
InChI Key: FYIIUYIWILOZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-N'-[1-(2-pyridyl)ethyl]urea is a synthetic urea derivative offered for research and development purposes. Urea-based compounds are of significant interest in medicinal chemistry due to their ability to form multiple stable hydrogen bonds with biological targets, which is crucial for achieving specific activity and modulating drug properties . Researchers utilize such compounds in various fields, including the development of potential anticancer, antibacterial, and central nervous system (CNS) agents . The structure of this compound, featuring a cyclohexyl group and a chiral 1-(2-pyridyl)ethyl moiety, may influence its conformational preferences and physicochemical properties, making it a valuable scaffold for studying molecular interactions and structure-activity relationships (SAR) . This product is intended for laboratory research use only and is not formulated or tested for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-cyclohexyl-3-(1-pyridin-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11(13-9-5-6-10-15-13)16-14(18)17-12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIIUYIWILOZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-[1-(2-pyridinyl)ethyl]urea typically involves the reaction of cyclohexylamine with 2-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an isocyanate to yield the desired urea compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-cyclohexyl-N’-[1-(2-pyridinyl)ethyl]urea may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-[1-(2-pyridinyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the urea moiety to amines.

    Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

    Oxidation: N-oxides of the pyridinyl group.

    Reduction: Amines derived from the reduction of the urea moiety.

    Substitution: Substituted pyridinyl derivatives.

Scientific Research Applications

N-cyclohexyl-N’-[1-(2-pyridinyl)ethyl]urea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated enzyme activity.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-[1-(2-pyridinyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pyridinyl group plays a crucial role in these interactions, often forming hydrogen bonds or π-π interactions with the target molecules.

Comparison with Similar Compounds

Key Insights :

  • Hydrophobicity : Branched alkyl chains (e.g., 1,5-dimethylhexyl) enhance lipophilicity compared to hydroxyethyl groups .
  • Steric Effects : Cyclohexyl groups impose greater steric hindrance than cyclopentyl or linear alkyl chains, affecting binding to molecular targets .

Aromatic and Heteroaromatic Substituents

Compound Name Substituents Key Properties Reference
N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea Cyclohexyl + pyridinyl-pyrimidinyl Enhanced aromatic stacking; biological activity
1-Cyclohexyl-3-[1-(3-methoxyphenyl)ethyl]urea Cyclohexyl + methoxyphenyl Electron-donating methoxy group; improved solubility
N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]urea Chlorobenzyl + pyridinyl Electron-withdrawing Cl; increased stability

Key Insights :

  • Aromatic Interactions : Pyridinyl-pyrimidinyl systems (e.g., ) enable π-π stacking, critical for enzyme or receptor binding.
  • Electronic Effects : Methoxy groups (electron-donating) vs. chloro (electron-withdrawing) modulate electronic density and solubility .

Functional Group Impacts on Reactivity and Bioactivity

Hydroxy vs. Halogen Substituents

  • Hydroxyethyl Groups : Increase polarity and hydrogen-bonding capacity but reduce metabolic stability (e.g., N-Cyclohexyl-N'-(2-hydroxyethyl)urea) .
  • Chlorobenzyl Groups : Enhance electrophilicity and resistance to oxidative degradation (e.g., N-[1-(4-chlorobenzyl)-...]urea) .

Trifluoromethyl vs. Cyano Groups

  • Trifluoromethyl: In analogs like N-(2-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea, this group boosts lipophilicity and metabolic stability compared to cyano substituents .

Target Modulation

  • Enzyme Inhibition : N-Cyclohexyl-N'-[1-(2-pyridyl)ethyl]urea’s pyridyl group may interact with metalloenzymes or kinases via coordination or hydrogen bonding .

Comparative Bioactivity Table

Compound Name Bioactivity Profile Reference
N-Cyclohexyl-N'-(1-phenylethyl)urea Anti-inflammatory, anticancer
N-(4-fluorophenyl)-N-[1-(2-thienyl)ethyl]propanamide Analgesic properties
N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea Kinase inhibition

Q & A

Basic: What are the recommended safety protocols for handling N-Cyclohexyl-N'-[1-(2-pyridyl)ethyl]urea in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use chemically resistant gloves (e.g., nitrile) and full-body lab coats. Inspect gloves prior to use and avoid touching external surfaces during removal to prevent skin contact .
  • Respiratory Protection: For low exposure, employ P95 (US) or P1 (EU) particulate filters. For higher protection, use OV/AG/P99 (US) or ABEK-P2 (EU) cartridges, adhering to NIOSH/CEN standards .
  • Environmental Controls: Avoid drainage contamination. Work in a fume hood to minimize inhalation risks.
  • Storage: Stable under recommended conditions (room temperature, dry environment), but avoid incompatible reagents (e.g., strong oxidizers) .

Basic: How is this compound synthesized and purified?

Methodological Answer:

  • Synthesis: React 2-(pyridin-2-yl)ethylamine with an isocyanate derivative (e.g., cyclohexyl isocyanate) in anhydrous tetrahydrofuran (THF) under reflux (12–24 hours) .
  • Purification: Concentrate the reaction mixture under vacuum and use flash column chromatography with gradients (e.g., hexanes/ethyl acetate → dichloromethane/methanol) to isolate the product. Monitor purity via HPLC or TLC .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to verify substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, pyridyl protons at δ 7.2–8.5 ppm).
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF, targeting the exact mass (e.g., C14_{14}H20_{20}N4_4O: 284.16 g/mol).
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals in ethanol/water and refine using SHELXL (e.g., SHELX programs for structure solution and refinement) .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Standardized Assays: Replicate studies under controlled conditions (e.g., identical cell lines, incubation times, and concentrations). Use positive/negative controls (e.g., known urea-based inhibitors) .
  • Data Normalization: Account for batch-to-batch variability by normalizing activity to internal standards.
  • Mechanistic Studies: Employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity to target proteins, reducing assay-dependent artifacts .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Co-solvent Systems: Use DMSO/PEG-400 mixtures (≤10% v/v) for aqueous solubility enhancement without toxicity .
  • Prodrug Modification: Introduce hydrolyzable groups (e.g., ester linkages) to the urea scaffold to improve membrane permeability.
  • Nanoparticle Encapsulation: Utilize liposomal or polymeric carriers to enhance systemic delivery and reduce renal clearance .

Advanced: How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases or GPCRs). Validate with molecular dynamics (MD) simulations (50–100 ns trajectories) to assess stability .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict activity trends .

Advanced: What crystallographic challenges arise in determining this compound’s structure, and how are they resolved?

Methodological Answer:

  • Crystal Growth: Slow evaporation from ethanol/water (1:1) at 4°C to obtain diffraction-quality crystals.
  • Data Collection: Use synchrotron radiation for high-resolution data (≤1.0 Å) if in-house X-ray sources fail.
  • Refinement: Apply SHELXL for anisotropic displacement parameters and disorder modeling. Address twinning with SHELXD or twin-law corrections .

Advanced: How do structural modifications to the pyridyl or cyclohexyl groups alter the compound’s pharmacodynamic profile?

Methodological Answer:

  • Pyridyl Substitutions: Introduce electron-withdrawing groups (e.g., fluoro at C3) to enhance hydrogen bonding with targets. Compare IC50_{50} values in enzyme inhibition assays .
  • Cyclohexyl Optimization: Replace cyclohexyl with adamantyl to improve lipophilicity and CNS penetration. Assess via logD measurements and blood-brain barrier (BBB) permeability models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-CYCLOHEXYL-N'-[1-(2-PYRIDYL)ETHYL]UREA
Reactant of Route 2
Reactant of Route 2
N-CYCLOHEXYL-N'-[1-(2-PYRIDYL)ETHYL]UREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.